
Molybdenum carbide (MoC)
Vue d'ensemble
Description
Molybdenum carbide is a refractory ceramic material known for its extreme hardness and high melting point. It exists in several phases, including γ-Molybdenum carbide, β-Molybdenum carbide, and γ’-Molybdenum carbide. These phases exhibit unique structural properties, with the γ phase being structurally identical to tungsten carbide . Molybdenum carbide is commercially used in tool bits for cutting tools due to its durability and resistance to wear .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molybdenum carbide can be synthesized through various methods, including:
Carbothermic Reduction: This method involves reducing molybdenum trioxide with carbon black at high temperatures (1100°C to 1200°C) to produce molybdenum carbide.
Pulsed Joule Heating: A novel technique that enables the controlled synthesis of high-purity molybdenum carbides within seconds using molybdenum oxide and a hybrid precursor.
Industrial Production Methods
Industrial production of molybdenum carbide typically involves carbothermic reduction due to its feasibility and cost-effectiveness. This method allows for the large-scale production of high-purity molybdenum carbide with controlled particle size and high specific surface area .
Analyse Des Réactions Chimiques
Molybdenum carbide undergoes various chemical reactions, including:
Oxidation: Molybdenum carbide can be oxidized to form molybdenum oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Molybdenum carbide can be reduced to molybdenum metal using hydrogen or other reducing agents.
Hydrogenation: Molybdenum carbide acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to organic compounds.
Hydrodesulfurization: Molybdenum carbide is used as a catalyst in the hydrodesulfurization of petroleum products, where it helps remove sulfur compounds.
Common reagents used in these reactions include hydrogen, oxygen, and various hydrocarbons. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Molybdenum carbide has a wide range of scientific research applications, including:
Electrocatalysis: Molybdenum carbide is employed as an electrocatalyst for the hydrogen evolution reaction in water electrolysis, offering a low-cost alternative to noble metal catalysts.
Material Science: Due to its high hardness and thermal stability, molybdenum carbide is used in the development of cutting tools and wear-resistant coatings.
Energy Storage: Molybdenum carbide is investigated for its potential use in energy storage devices, such as supercapacitors and batteries.
Mécanisme D'action
The mechanism by which molybdenum carbide exerts its catalytic effects involves its unique electronic structure, which is similar to that of noble metals. This structure allows molybdenum carbide to facilitate various redox reactions by providing active sites for the adsorption and activation of reactant molecules . In hydrogenation reactions, for example, molybdenum carbide adsorbs hydrogen molecules, dissociates them into atomic hydrogen, and then facilitates their addition to organic substrates .
Comparaison Avec Des Composés Similaires
Molybdenum carbide is often compared to other transition metal carbides, such as tungsten carbide and niobium carbide. These compounds share similar properties, including high hardness, thermal stability, and catalytic activity. molybdenum carbide is unique in its ability to catalyze a wide range of reactions, including hydrogenation and hydrodesulfurization, with high efficiency .
Similar Compounds
Tungsten Carbide: Known for its extreme hardness and use in cutting tools and wear-resistant coatings.
Niobium Carbide: Used in high-temperature applications and as a catalyst in various chemical reactions.
Tantalum Carbide: Exhibits high hardness and thermal stability, used in cutting tools and wear-resistant applications.
Molybdenum carbide’s unique combination of properties makes it a versatile material with applications across various scientific and industrial fields.
Propriétés
IUPAC Name |
methane;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Mo/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOGBIICRAWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923231 | |
| Record name | Methane--molybdenum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12011-97-1 | |
| Record name | Molybdenum carbide (MoC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012011971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum carbide (MoC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--molybdenum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


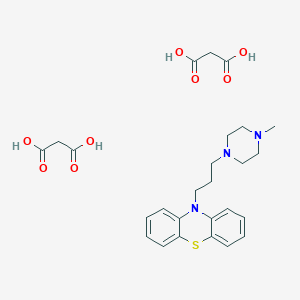
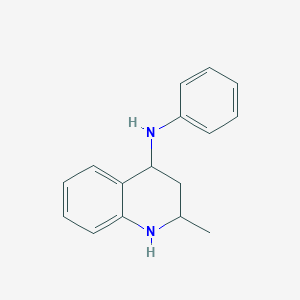
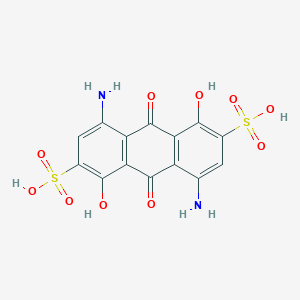

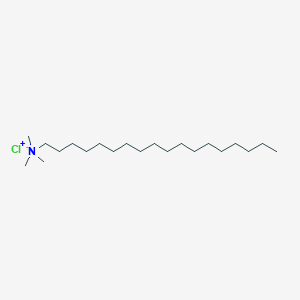
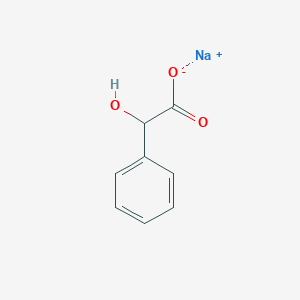
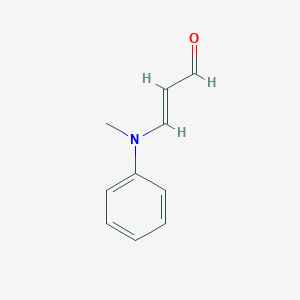

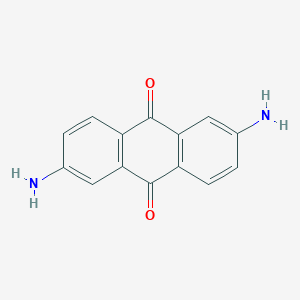
![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)


